molecular formula C12H10N4 B1620943 6H,12H-Benzotriazolo[2,1-a]benzotriazole CAS No. 248-80-6

6H,12H-Benzotriazolo[2,1-a]benzotriazole

Cat. No.: B1620943
CAS No.: 248-80-6
M. Wt: 210.23 g/mol
InChI Key: ZWLJMBULOOVQIQ-UHFFFAOYSA-N
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Description

6H,12H-Benzotriazolo[2,1-a]benzotriazole is a heterocyclic compound characterized by its unique structure, which consists of two fused benzotriazole rings. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H,12H-Benzotriazolo[2,1-a]benzotriazole typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. The process proceeds via diazotization of one of the amine groups, followed by cyclization to form the benzotriazole ring system . The reaction is often carried out at low temperatures (5–10 °C) to improve yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6H,12H-Benzotriazolo[2,1-a]benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include lead(IV) acetate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from reactions with this compound include biphenylene from oxidation, reduced benzotriazole derivatives from reduction, and substituted benzotriazole compounds from nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H,12H-Benzotriazolo[2,1-a]benzotriazole is unique due to its fused ring structure, which imparts greater stability and reactivity compared to its simpler analogs. This makes it particularly valuable in applications requiring robust and versatile chemical compounds .

Properties

IUPAC Name

6,12-dihydrobenzotriazolo[2,1-a]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-3-7-11-9(5-1)13-16-12-8-4-2-6-10(12)14-15(11)16/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLJMBULOOVQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NN3N2NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376229
Record name 5H,11H-Benzotriazolo[2,1-a]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248-80-6
Record name 5H,11H-Benzotriazolo[2,1-a]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H,12H-Benzotriazolo[2,1-a]benzotriazole
Reactant of Route 2
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Reactant of Route 3
6H,12H-Benzotriazolo[2,1-a]benzotriazole
Reactant of Route 4
6H,12H-Benzotriazolo[2,1-a]benzotriazole
Reactant of Route 5
6H,12H-Benzotriazolo[2,1-a]benzotriazole
Reactant of Route 6
6H,12H-Benzotriazolo[2,1-a]benzotriazole

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